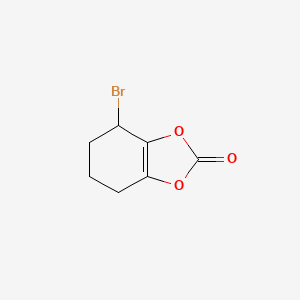
4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one is an organic compound that belongs to the class of benzodioxoles This compound is characterized by a bromine atom attached to a tetrahydrobenzodioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature, yielding the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of de-brominated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 4-Iodo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one.
Applications De Recherche Scientifique
4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromotetrahydropyran: Similar in structure but with a different ring system.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Another brominated compound with a different core structure
Uniqueness
4-Bromo-4,5,6,7-tetrahydro-2H-1,3-benzodioxol-2-one is unique due to its specific ring structure and the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications.
Propriétés
| 80715-23-7 | |
Formule moléculaire |
C7H7BrO3 |
Poids moléculaire |
219.03 g/mol |
Nom IUPAC |
4-bromo-4,5,6,7-tetrahydro-1,3-benzodioxol-2-one |
InChI |
InChI=1S/C7H7BrO3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h4H,1-3H2 |
Clé InChI |
CWEGROGZIIIXRY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)OC(=O)O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


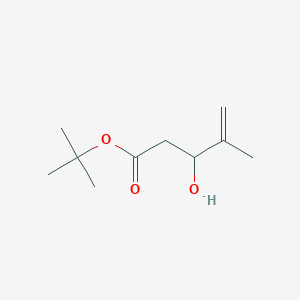

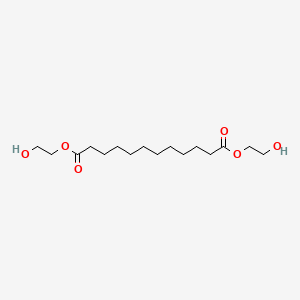
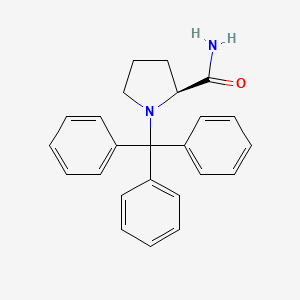
![Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane](/img/no-structure.png)
![7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14420070.png)
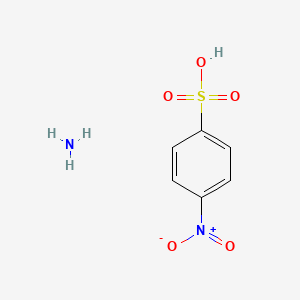
![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)


![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)

